molecular formula C23H17ClO3 B3043053 4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one CAS No. 720673-66-5

4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one

Cat. No. B3043053
CAS RN: 720673-66-5
M. Wt: 376.8 g/mol
InChI Key: MSKFMSQRCOUSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one, also known as BMCM, is a synthetic compound that belongs to the family of flavonoids. Flavonoids are a group of naturally occurring compounds that are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. BMCM is a flavonoid that has been synthesized in the laboratory and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of 4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one is not fully understood, but it is believed to act by modulating various signaling pathways in the body. 4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the antioxidant defense system.
Biochemical and Physiological Effects:
4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are key factors in the development of many chronic diseases. 4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one has also been shown to improve insulin sensitivity, reduce blood glucose levels, and lower blood pressure.

Advantages and Limitations for Lab Experiments

4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is readily available for research purposes. 4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one is also a stable compound that can be stored for long periods without degradation. However, one limitation of 4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental settings.

Future Directions

There are several future directions for research on 4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one. One area of interest is its potential use as a therapeutic agent for the treatment of various chronic diseases, including cancer, diabetes, and cardiovascular disease. Another area of interest is its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one and its potential interactions with other drugs and compounds.

Scientific Research Applications

4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. 4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one has also been shown to exhibit antidiabetic, antihyperlipidemic, and antihypertensive properties.

properties

IUPAC Name

4-benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO3/c1-26-18-11-12-19-20(13-15-5-3-2-4-6-15)22(23(25)27-21(19)14-18)16-7-9-17(24)10-8-16/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKFMSQRCOUSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one
Reactant of Route 2
Reactant of Route 2
4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one
Reactant of Route 3
Reactant of Route 3
4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one
Reactant of Route 4
Reactant of Route 4
4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one
Reactant of Route 6
Reactant of Route 6
4-Benzyl-3-(4-chlorophenyl)-7-methoxychromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.